An In-Depth Technical Guide to the Chemical Properties of 2,3-Dichloro-5-nitro-1,4-naphthoquinone
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dichloro-5-nitro-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold
2,3-Dichloro-5-nitro-1,4-naphthoquinone is a highly reactive and versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the electron-withdrawing nitro group and the reactive dichloro-substituted quinone ring, make it a valuable scaffold for the development of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of 2,3-dichloro-5-nitro-1,4-naphthoquinone, with a focus on its synthesis, reactivity, spectral characteristics, and potential applications in drug discovery. The insights and protocols presented herein are intended to empower researchers to harness the full potential of this intriguing molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental physicochemical and spectroscopic properties of 2,3-dichloro-5-nitro-1,4-naphthoquinone is paramount for its effective utilization in research and development.
Physicochemical Properties
This compound presents as a yellow crystalline solid, exhibiting insolubility in water but solubility in various organic solvents.[1] Key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₃Cl₂NO₄ | [1] |
| Molecular Weight | 272.04 g/mol | [1] |
| Melting Point | 176 °C | [1] |
| Boiling Point | 400.2 °C at 760 mmHg | [1] |
| Density | 1.71 g/cm³ | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Spectroscopic Characterization
The structural elucidation of 2,3-dichloro-5-nitro-1,4-naphthoquinone and its derivatives relies heavily on modern spectroscopic techniques.
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¹H NMR: The proton NMR spectrum of 2,3-dichloro-5-nitro-1,4-naphthoquinone provides characteristic signals for the aromatic protons. The three hydrogens on the nitrated aromatic ring are typically observed as a set of coupled multiplets. A representative ¹H NMR spectrum shows a doublet of doublets (dd) at 7.81 ppm (H-6), a triplet (t) at 7.98 ppm (H-7), and a doublet of doublets (dd) at 8.42 ppm (H-8).[2] The coupling constants are consistent with the ortho and meta relationships between these protons.[2]
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¹³C NMR: The carbon NMR spectrum offers valuable insights into the carbon framework of the molecule. Key resonances include those for the carbonyl carbons, the chlorinated carbons of the quinone ring, and the carbons of the nitro-substituted aromatic ring. For the related compound 2,3-dichloro-6-nitro-1,4-naphthoquinone, characteristic signals are observed, which can be used as a reference for the 5-nitro isomer.
The IR spectrum of 2,3-dichloro-5-nitro-1,4-naphthoquinone is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the quinone ring, typically in the region of 1670-1680 cm⁻¹. Additionally, characteristic peaks for the C=C bonds of the aromatic ring, the C-Cl bonds, and the nitro (NO₂) group (asymmetric and symmetric stretching) are expected. For comparison, the IR spectrum of the parent compound, 2,3-dichloro-1,4-naphthoquinone, shows strong carbonyl absorptions.
Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the title compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 272.04 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis of 2,3-Dichloro-5-nitro-1,4-naphthoquinone: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
Caption: Proposed two-step synthesis of 2,3-Dichloro-5-nitro-1,4-naphthoquinone.
Step 1: Synthesis of 2,3-Dichloro-1,4-naphthoquinone
Principle: The synthesis of the dichloro intermediate can be achieved through the direct chlorination of 1,4-naphthoquinone.
Experimental Protocol:
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Dissolve 1,4-naphthoquinone in a suitable solvent, such as glacial acetic acid.
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In the presence of a catalyst, such as iodine, bubble chlorine gas through the heated solution.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to precipitate the 2,3-dichloro-1,4-naphthoquinone.
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Isolate the product by filtration, wash with a suitable solvent (e.g., water, cold ethanol), and dry.
Step 2: Nitration of 2,3-Dichloro-1,4-naphthoquinone
Principle: The introduction of the nitro group onto the aromatic ring is accomplished via electrophilic aromatic substitution using a nitrating agent. The presence of the electron-withdrawing quinone moiety and the chloro substituents will direct the nitration primarily to the 5- and 8-positions of the naphthoquinone ring.
Experimental Protocol:
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Carefully add 2,3-dichloro-1,4-naphthoquinone to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
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Stir the reaction mixture at a controlled temperature for a specified period, monitoring the reaction by TLC.
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Pour the reaction mixture onto crushed ice to precipitate the crude product.
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Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain 2,3-dichloro-5-nitro-1,4-naphthoquinone. It is important to note that this reaction may also yield the 8-nitro isomer, and chromatographic separation may be necessary to isolate the desired 5-nitro isomer.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,3-dichloro-5-nitro-1,4-naphthoquinone is dominated by the electrophilic nature of the quinone ring, which is further enhanced by the presence of the electron-withdrawing nitro and chloro substituents. This makes the molecule highly susceptible to attack by nucleophiles.
Nucleophilic Substitution and Michael Addition: A Dual Reactivity Profile
The primary modes of reaction for this compound are nucleophilic aromatic substitution at the chlorinated positions (C2 and C3) and Michael-type 1,4-conjugate addition to the α,β-unsaturated carbonyl system. The nitro group on the aromatic ring is known to increase the biological activity of the naphthoquinone system due to its electron-withdrawing properties.[3]
Caption: Dominant reaction pathways of 2,3-Dichloro-5-nitro-1,4-naphthoquinone with nucleophiles.
Regioselectivity in Nucleophilic Reactions
The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with various nucleophiles, such as anilines, piperazines, and morpholines, often leads to the formation of regioisomeric products.[3] The position of nucleophilic attack (C2 vs. C3) is influenced by a combination of electronic and steric factors. The electron-withdrawing nitro group can influence the electrophilicity of the C2 and C3 positions differently.
Studies have shown that reactions with certain nucleophiles can yield a mixture of 2-substituted and 3-substituted products.[3] For instance, the reaction with some heterocyclic amines has been reported to produce both 2-chloro and 3-chloro isomers.[3] The separation and characterization of these regioisomers are typically achieved using chromatographic and spectroscopic techniques.[3]
Causality behind Experimental Choices: The choice of solvent and base can significantly influence the reaction pathway and the ratio of regioisomers. For example, in nucleophilic substitution reactions of the parent 2,3-dichloro-1,4-naphthoquinone, the use of a non-polar solvent like toluene in the presence of a tertiary amine base can favor N-substitution, while a protic solvent like ethanol with an inorganic base may favor S-substitution with thiol-containing nucleophiles.
Applications in Drug Discovery and Development
The 1,4-naphthoquinone scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities. The introduction of the dichloro and nitro functionalities in 2,3-dichloro-5-nitro-1,4-naphthoquinone provides a unique starting point for the development of novel therapeutic agents.
Anticancer and Cytotoxic Properties
Derivatives of nitronaphthoquinones have demonstrated significant potential as anticancer agents. The cytotoxic activity of these compounds is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and their capacity to act as electrophiles, forming covalent adducts with biological macromolecules such as proteins and DNA.
Structure-Activity Relationship (SAR) Insights:
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The nature of the substituent introduced at the C2 and C3 positions plays a crucial role in modulating the cytotoxic potency and selectivity.
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Studies on related aminonaphthoquinones have shown that the introduction of specific amine-containing side chains can enhance anticancer activity.
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The electron-withdrawing nitro group is generally considered to enhance the biological activity of the naphthoquinone core.[3] In a study of regioisomeric N(H)-substituted-5-nitro-1,4-naphthoquinones, the 2-chloro regioisomers generally exhibited higher antioxidant capacity than their 3-chloro counterparts.[3]
Antioxidant and Enzyme Inhibitory Activity
Interestingly, despite the pro-oxidant capabilities of some naphthoquinones, certain derivatives of 2,3-dichloro-5-nitro-1,4-naphthoquinone have been shown to possess antioxidant properties. For example, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione has been reported to exhibit the highest antioxidant capacity in a series of synthesized regioisomers.[3] These compounds have also been evaluated for their ability to inhibit enzymes such as catalase.[3]
Other Potential Therapeutic Applications
The versatile reactivity of 2,3-dichloro-5-nitro-1,4-naphthoquinone makes it a valuable precursor for the synthesis of compounds with a broad spectrum of potential therapeutic applications, including:
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Antimicrobial agents: Naphthoquinones are known for their antibacterial and antifungal properties.
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Antiviral compounds: Certain naphthoquinone derivatives have shown activity against various viruses.
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Pesticides and Herbicides: The biocidal properties of this compound make it useful in agricultural applications for controlling unwanted plants and insects by inhibiting the mitochondrial electron transport chain.[1]
Safety, Handling, and Storage
As a highly reactive chemical, proper safety precautions must be observed when handling 2,3-dichloro-5-nitro-1,4-naphthoquinone.
Hazard Identification
While a specific, comprehensive safety data sheet (SDS) for 2,3-dichloro-5-nitro-1,4-naphthoquinone is not widely available, data for the closely related 2,3-dichloro-1,4-naphthoquinone indicates that it is harmful if swallowed, causes skin and serious eye irritation, and is very toxic to aquatic life with long-lasting effects. Given the presence of the nitro group, which can impart additional toxicity, it is prudent to handle the 5-nitro derivative with a high degree of caution.
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Future Perspectives
2,3-Dichloro-5-nitro-1,4-naphthoquinone represents a promising yet underexplored chemical entity. Future research efforts should focus on several key areas:
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Development of optimized and scalable synthetic protocols: A well-defined and high-yielding synthesis is crucial for making this compound more accessible to the research community.
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In-depth mechanistic studies of its reactivity: A deeper understanding of the factors governing the regioselectivity of its reactions will enable more precise and efficient synthesis of desired derivatives.
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Comprehensive biological evaluation: Systematic screening of a diverse library of its derivatives against a wide range of biological targets will be instrumental in identifying lead compounds for drug development.
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Exploration of its potential in materials science: The unique electronic properties of this molecule could be leveraged in the design of novel organic electronic materials, dyes, and sensors.[1]
By continuing to explore the rich chemistry of 2,3-dichloro-5-nitro-1,4-naphthoquinone, the scientific community can unlock its full potential to address challenges in medicine, agriculture, and materials science.
References
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LookChem. (n.d.). Cas 22360-86-7, 2,3-DICHLORO-5-NITRO-1,4-NAPHTHOQUINONE. Retrieved from [Link]
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Abdassalam, M., et al. (2022). Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities. Acta Chimica Slovenica, 69(1), 187-199. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of compound 1. Retrieved from [Link]
